molecular formula C19H21N3O3S B11237351 N-(2,6-dimethylphenyl)-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide

N-(2,6-dimethylphenyl)-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide

Cat. No.: B11237351
M. Wt: 371.5 g/mol
InChI Key: PTEFEQMAQSQWHL-UHFFFAOYSA-N
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Description

N-(2,6-dimethylphenyl)-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide is a compound belonging to the class of 1,2,4-benzothiadiazine derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, and anticancer properties . The unique structure of this compound allows it to interact with various molecular targets, making it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

The synthesis of N-(2,6-dimethylphenyl)-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide involves several steps. One common method includes the reduction of nitro groups in N-(2,6-dimethylphenyl)-2-nitrobenzenesulfonamide, followed by reaction with trimethyl orthoacetate to form the benzothiadiazine core . Bromination of the 3-methyl group and subsequent nucleophilic substitution with 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine yields the desired product . Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

N-(2,6-dimethylphenyl)-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(2,6-dimethylphenyl)-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide involves its interaction with specific molecular targets. For example, it has been shown to inhibit PI3Kδ, a key enzyme involved in cell signaling pathways . By inhibiting this enzyme, the compound can modulate various cellular processes, including cell growth and survival. The exact molecular pathways involved may vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

N-(2,6-dimethylphenyl)-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide can be compared with other 1,2,4-benzothiadiazine derivatives. Similar compounds include:

Properties

Molecular Formula

C19H21N3O3S

Molecular Weight

371.5 g/mol

IUPAC Name

N-(2,6-dimethylphenyl)-1,1-dioxo-4-propyl-1λ6,2,4-benzothiadiazine-7-carboxamide

InChI

InChI=1S/C19H21N3O3S/c1-4-10-22-12-20-26(24,25)17-11-15(8-9-16(17)22)19(23)21-18-13(2)6-5-7-14(18)3/h5-9,11-12H,4,10H2,1-3H3,(H,21,23)

InChI Key

PTEFEQMAQSQWHL-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=NS(=O)(=O)C2=C1C=CC(=C2)C(=O)NC3=C(C=CC=C3C)C

Origin of Product

United States

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